molecular formula C12H15NO4 B2820559 2-[(3-Ethoxypropanoyl)amino]benzoic acid CAS No. 931374-41-3

2-[(3-Ethoxypropanoyl)amino]benzoic acid

Cat. No.: B2820559
CAS No.: 931374-41-3
M. Wt: 237.255
InChI Key: OUVOOKBUXBYSLI-UHFFFAOYSA-N
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Description

2-[(3-Ethoxypropanoyl)amino]benzoic acid is an organic compound with a complex structure that includes both an aromatic ring and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethoxypropanoyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-ethoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethoxypropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzoic acid derivatives .

Scientific Research Applications

2-[(3-Ethoxypropanoyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Ethoxypropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Ethoxypropanoyl)amino]benzoic acid is unique due to its specific structure, which combines an aromatic ring with an amide linkage and an ethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(3-ethoxypropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-8-7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVOOKBUXBYSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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